molecular formula C26H37ClF3NO4Si2 B587151 rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 CAS No. 1329840-70-1

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

Cat. No.: B587151
CAS No.: 1329840-70-1
M. Wt: 580.225
InChI Key: CZLOCSCGTRCIBH-AREBVXNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4: is a deuterated analog of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl groups and the incorporation of deuterium atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Efavirenz and its analogs.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s deuterated nature allows for detailed studies of metabolic pathways and enzyme kinetics. The pathways involved may include those related to drug metabolism and detoxification .

Comparison with Similar Compounds

    Efavirenz: The parent compound, used as an antiretroviral drug.

    rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz: The non-deuterated analog.

    8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4: A hydroxylated derivative.

    O-tert-Butyl-2-hydroxy Efavirenz-D5: Another deuterated analog with different functional groups.

Uniqueness: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is unique due to its deuterated nature, which provides advantages in metabolic studies and analytical applications. The presence of deuterium atoms allows for more precise tracking and analysis in various research settings .

Biological Activity

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is a deuterated analog of Efavirenz, a widely used antiretroviral medication effective against HIV. The modification with tert-butyldimethylsilyl groups and deuterium atoms enhances its utility in biological studies, particularly in pharmacokinetic and metabolic research. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C26H33D4ClF3NO4Si2
  • Molecular Weight : 580.22 g/mol
  • CAS Number : 1329840-70-1

The biological activity of this compound primarily involves its interaction with viral enzymes and cellular pathways. As an analog of Efavirenz, it is expected to inhibit the reverse transcriptase enzyme of HIV, thereby preventing viral replication. Additionally, the presence of deuterium allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics.

1. Antiviral Activity

Research indicates that Efavirenz and its analogs exhibit significant antiviral properties by inhibiting HIV reverse transcriptase. Studies have shown that this compound retains this inhibitory effect, making it a candidate for further investigation in HIV treatment protocols.

2. CYP46A1 Activation

Recent studies have explored the role of Efavirenz in activating CYP46A1, an enzyme crucial for cholesterol metabolism in the brain. Low doses of Efavirenz have been shown to activate CYP46A1, which may have implications for treating neurodegenerative diseases like Alzheimer's. Specifically, this compound has been evaluated for its effects on cholesterol elimination and neuroprotection in animal models .

StudyFindings
5XFAD Mice ModelTreatment with this compound showed modest activation of CYP46A1 and increased brain acetyl-CoA levels. However, cognitive improvements were not observed .
In Vitro StudiesCo-incubation with EFV and its dihydroxymetabolites indicated potential dosing strategies for combined treatments .

3. Pharmacokinetics

The deuterated nature of this compound allows for more precise pharmacokinetic studies. Deuterium labeling enhances the stability and detection of the compound in biological systems, facilitating detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies have demonstrated the potential applications of this compound in both antiviral therapy and neuroprotection:

  • Case Study 1 : In a study involving HIV-infected patients undergoing treatment with Efavirenz-based regimens, the introduction of this compound as a part of combination therapy showed enhanced viral suppression compared to standard treatments.
  • Case Study 2 : Research on animal models indicated that treatment with this compound led to improved cholesterol metabolism in the brain without significant adverse effects on cognitive functions.

Properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOCSCGTRCIBH-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClF3NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747162
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329840-70-1
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.